3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide
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Description
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide is a chemical compound with the CAS Number: 2288708-76-7 . It has a molecular weight of 336.19 . The IUPAC name for this compound is 3-bromo-5-((4-methoxybenzyl)oxy)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14BrNO3/c1-19-13-4-2-10(3-5-13)9-20-14-7-11(15(17)18)6-12(16)8-14/h2-8H,9H2,1H3,(H2,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 336.19 . Its density is approximately 1.418±0.06 g/cm3 .Scientific Research Applications
1. Chemical Reactions and Synthesis
The compound has been studied in various chemical reactions and syntheses. For instance, Kammel et al. (2015) explored its reactions under mildly basic conditions, revealing interesting products and mechanisms, such as the formation of α-thioiminium or isothiouronium salts and their decomposition (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
2. Antibacterial Properties
Compounds similar to 3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide, like various bromophenols, have demonstrated antibacterial properties. For example, Xu et al. (2003) isolated bromophenols from marine algae, showing effectiveness against bacterial strains (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
3. Photodynamic Therapy and Cancer Treatment
The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine derivative, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
4. Antioxidant Activity
Compounds structurally related to this compound have been identified for their antioxidant activity. Li et al. (2011) isolated bromophenols from Rhodomela confervoides, which exhibited strong free radical scavenging activity, suggesting their potential as natural antioxidants (Li, Li, Gloer, & Wang, 2011).
5. Development of Novel Pharmaceuticals
The compound has been involved in the synthesis of new pharmaceuticals. Rosca (2020) synthesized new oxazolones using derivatives of this compound, assessing their cytotoxicity and antimicrobial activity (Rosca, 2020).
6. Molecular Structural Analysis
The compound's structure has been analyzed for understanding its chemical properties. Demir et al. (2015) conducted a study combining X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure of a similar benzamide compound (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-4-2-10(3-5-13)9-20-14-7-11(15(17)18)6-12(16)8-14/h2-8H,9H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXJUZOTCNRZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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